![molecular formula C11H11ClN2O B1386790 3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole CAS No. 1152498-72-0](/img/structure/B1386790.png)
3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Overview
Description
Esters, which have the general formula RCOOR’, where R and R’ can be a hydrogen atom, an alkyl group, or an aryl group , are highly valuable building blocks in organic synthesis . They are often used in the production of a variety of chemicals and pharmaceuticals .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method used in organic synthesis . This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions. One such reaction is hydrolysis, which is the process of splitting the ester with water . This reaction is often used in the production of alcohols and carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of esters and similar compounds can vary widely depending on their specific structure . These properties can include things like melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research into esters and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications . This could include the development of new synthesis methods, the discovery of new properties, and the development of new applications in areas like medicine and materials science .
properties
IUPAC Name |
3-(chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-10-13-11(15-14-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOZOYVOSHZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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